Cyanomethylenetributylphosphorane

Mitsunobu Reaction pKa Expansion Nucleophile Scope

Cyanomethylenetributylphosphorane (CAS 157141-27-0), also known as CMBP or the Tsunoda reagent, is a stabilized trialkylphosphorane that functions as a versatile single-molecule alternative to the classic diethyl azodicarboxylate/triphenylphosphine (DEAD/TPP) system in Mitsunobu reactions. This reagent facilitates the dehydrative coupling of alcohols with various pronucleophiles and is also employed in Wittig olefinations to synthesize α,β-unsaturated nitriles from carbonyl compounds such as esters and lactones.

Molecular Formula C14H28NP
Molecular Weight 241.35 g/mol
CAS No. 157141-27-0
Cat. No. B115182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomethylenetributylphosphorane
CAS157141-27-0
Molecular FormulaC14H28NP
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCCCCP(=CC#N)(CCCC)CCCC
InChIInChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3
InChIKeyOZMLUMPWPFZWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanomethylenetributylphosphorane (CMBP) CAS 157141-27-0: A Stabilized Trialkylphosphorane Reagent for Mitsunobu and Wittig Reactions


Cyanomethylenetributylphosphorane (CAS 157141-27-0), also known as CMBP or the Tsunoda reagent, is a stabilized trialkylphosphorane that functions as a versatile single-molecule alternative to the classic diethyl azodicarboxylate/triphenylphosphine (DEAD/TPP) system in Mitsunobu reactions . This reagent facilitates the dehydrative coupling of alcohols with various pronucleophiles and is also employed in Wittig olefinations to synthesize α,β-unsaturated nitriles from carbonyl compounds such as esters and lactones . As a commercially available reagent requiring storage under an inert atmosphere at 2-8°C, CMBP is a key tool for organic synthesis, particularly for transformations involving weakly acidic nucleophiles .

Technical Justification: Why Alternative Phosphoranes and Classical Mitsunobu Reagents Cannot Substitute for CMBP


The selection of a reagent for the Mitsunobu reaction is critically dependent on the pKa of the pronucleophile. The classic DEAD/TPP system suffers from a significant limitation: the reaction fails to proceed effectively when the pronucleophile's pKa exceeds 11, with yields becoming negligible for pKa > 13 [1]. While closely related analogs such as Cyanomethylenetrimethylphosphorane (CMMP) were also developed to overcome this pKa restriction, they exhibit critical functional group incompatibilities that CMBP does not. Generic substitution with other phosphoranes or the DEAD/TPP system is therefore not viable for challenging substrates, necessitating a direct, quantitative evaluation of CMBP's unique performance profile [2].

Quantitative Differentiation Guide: CMBP vs. DEAD/TPP and CMMP in Key Reaction Parameters


Expanded pKa Substrate Scope: CMBP Enables Mitsunobu Reactions with Nucleophiles up to pKa 23.5 vs. DEAD/TPP Limit of <11

Cyanomethylenetributylphosphorane (CMBP) dramatically expands the scope of the Mitsunobu reaction to include weak acids that are completely unreactive under classic DEAD/TPP conditions. The traditional system is only effective for pronucleophiles with a pKa less than 11, with yields dropping significantly above 11 and the reaction failing entirely above 13 [1]. In direct contrast, CMBP can mediate the same reactions with pronucleophiles having pKa values up to 23.5 [2]. This represents a more than 10-unit expansion in the usable pKa range.

Mitsunobu Reaction pKa Expansion Nucleophile Scope

Unique Reactivity with N-Unsubstituted Sulfonamides: CMBP Succeeds Where DEAD/TPP and CMMP Fail

A critical and unique functional group tolerance has been identified for CMBP. In studies of the Mitsunobu reaction with p-toluenesulfonamide, it was observed that the use of DEAD/TPP or the related reagent CMMP resulted in the formation of a phosphine sulfonimide byproduct, yielding no desired N-alkylated product [1]. CMBP was the only reagent among those tested that could effectively mediate the Mitsunobu alkylation of this N-unsubstituted sulfonamide to provide the intended product.

Mitsunobu Reaction Sulfonamide Alkylation Amine Synthesis

High-Yielding Etherification of Functionalized Phenols: 93% Yield in a Mitsunobu Reaction

In a practical application, CMBP was employed to couple a functionalized phenol with a primary alcohol. The reaction of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 4-(2-hydroxyethyl)morpholine in the presence of 1.25 equivalents of CMBP in toluene at 100 °C for 3 hours provided the desired ether product as a white solid in 93% isolated yield after purification . This example demonstrates CMBP's robust performance in a synthetically relevant context.

Mitsunobu Reaction Etherification Heterocycle Synthesis

Stereoselective Intramolecular Cyclization: >90% Yield in Synthesis of O- and N-Heterocycles

CMBP is highly effective as a dehydrating agent for intramolecular cyclization reactions. It was shown to mediate the dehydrocyclization of diols and amino alcohols to yield the corresponding 6-membered O- and N-heterocycles in yields of 90% or better [1]. This performance was further leveraged as a key step in the stereoselective total synthesis of (+)-α-skytanthine [2].

Heterocycle Synthesis Mitsunobu Cyclization Stereoselectivity

Procurement-Driven Application Scenarios for Cyanomethylenetributylphosphorane


Mitsunobu Alkylation of Weakly Acidic (High pKa) Pronucleophiles

Procure CMBP when the synthetic sequence requires a Mitsunobu reaction with a pronucleophile that fails with the standard DEAD/TPP system. As demonstrated, CMBP is effective with nucleophiles having a pKa up to 23.5, whereas DEAD/TPP is limited to those with a pKa less than 11 [1][2]. This scenario is common in the late-stage functionalization of complex drug candidates containing weakly acidic N-H or C-H bonds.

Synthesis of Primary Amines via N-Unsubstituted Sulfonamide Alkylation

Select CMBP specifically for the alkylation of N-unsubstituted sulfonamides like p-toluenesulfonamide. In this specific transformation, alternative reagents including DEAD/TPP and the close analog CMMP fail to produce the desired N-alkylated product, instead forming an unreactive byproduct [1]. CMBP is the unique reagent of choice for this route to primary amines.

Stereoselective Construction of Saturated O- and N-Heterocycles

Utilize CMBP as a dehydrating agent for the intramolecular cyclization of diols and amino alcohols to form 6-membered heterocycles. The reaction consistently delivers yields of 90% or better and has been successfully employed in the stereoselective total synthesis of natural products like (+)-α-skytanthine [2][3]. This makes it a reliable choice for medicinal chemistry campaigns focused on heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyanomethylenetributylphosphorane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.